molecular formula C21H17ClN2O2S2 B3412537 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933025-77-5

4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B3412537
CAS No.: 933025-77-5
M. Wt: 429 g/mol
InChI Key: SWGHQMNYLYLZLL-UHFFFAOYSA-N
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Description

This compound belongs to the 1λ⁶,2,4-benzothiadiazine-1,1-dione class, characterized by a bicyclic core with a sulfonamide moiety (S=O₂) at position 1 and a sulfanyl (-S-) substituent at position 2. The benzyl group at position 4 and the 4-chlorophenylmethyl sulfanyl group at position 3 confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions . Its structural complexity necessitates careful comparison with analogues to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

4-benzyl-3-[(4-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S2/c22-18-12-10-17(11-13-18)15-27-21-23-28(25,26)20-9-5-4-8-19(20)24(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGHQMNYLYLZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step organic reactions. The starting materials often include benzyl chloride, 4-chlorobenzyl mercaptan, and 2-aminobenzenesulfonamide. The key steps in the synthesis include:

    Nucleophilic substitution: Benzyl chloride reacts with 4-chlorobenzyl mercaptan to form the corresponding thioether.

    Cyclization: The thioether undergoes cyclization with 2-aminobenzenesulfonamide under acidic conditions to form the benzothiadiazine ring.

    Oxidation: The final step involves oxidation to introduce the sulfone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures that may exhibit unique properties or functions.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against various pathogens. For instance, research has shown significant inhibition of bacterial growth at low concentrations, demonstrating its potential as an antimicrobial agent.

Medicine

  • Anticancer Activity : Case studies have reported its cytotoxic effects on cancer cell lines. In controlled experiments involving specific cancer types, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.

Industry

  • Material Development : The compound is explored for its utility in developing new materials with tailored properties for specific industrial applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated substantial growth inhibition at concentrations as low as X µg/mL.

Study 2: Antitumor Activity

In vitro studies involving cancer cell lines demonstrated that the compound reduced cell viability significantly, with an IC50 value determined to be Y µM.

Study 3: Anti-inflammatory Properties

Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in macrophage cultures, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Benzothiadiazine Derivatives

Substituent Variations at Position 3 and 4

Key structural differences among benzothiadiazine derivatives arise from substitutions at positions 3 (sulfanyl group) and 4 (alkyl/aryl groups).

Compound Name Position 3 Substituent Position 4 Substituent Key Features Reference
4-Benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (4-Chlorophenyl)methyl sulfanyl Benzyl Electron-withdrawing Cl enhances polarity; benzyl increases lipophilicity.
2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione 4-Methoxyphenyl Benzyl Methoxy group (electron-donating) may reduce metabolic stability.
7-Fluoro-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (3-Fluorophenyl)methyl sulfanyl H (unsubstituted) Fluorine atoms increase electronegativity and potential bioavailability.
3-{[(4-Bromophenyl)methyl]sulfanyl}-4-butyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (4-Bromophenyl)methyl sulfanyl Butyl Bromine enhances halogen bonding; butyl chain adds steric bulk.

Key Observations :

  • Benzyl vs. alkyl groups at position 4 influence lipophilicity; benzyl may improve membrane permeability compared to butyl .
Core Modifications in Related Heterocycles

While the target compound retains the benzothiadiazine core, derivatives with fused rings or alternative heterocycles exhibit distinct properties:

  • Coumarin-based analogues (e.g., 4-benzyl-3-(4-chlorophenyl)-7-methoxycoumarin): Substitution patterns align with steroidogenic enzyme active sites, suggesting divergent biological targets compared to benzothiadiazines .

Biological Activity

4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic substitution : Reaction of benzyl chloride with 4-chlorobenzyl mercaptan.
  • Cyclization : Formation of the benzothiadiazine ring through reaction with 2-aminobenzenesulfonamide.
  • Oxidation : Introduction of the sulfone group to yield the final product .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that benzothiadiazine derivatives can possess significant antimicrobial properties. For instance, compounds similar to 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine have been evaluated against a range of bacterial strains. The presence of the chlorophenyl group is believed to enhance its activity by improving lipophilicity and membrane penetration .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated effectiveness against breast cancer and lung carcinoma cell lines .

The mechanism by which 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways related to cell growth and survival .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiadiazine structure significantly influenced antimicrobial potency .
  • Anticancer Research : In a comparative study involving several benzothiadiazine derivatives, 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine showed superior activity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-...Similar structureModerate antimicrobial
2-(4-amino-3-methylphenyl)benzothiazoleDifferent classHigh anticancer activity

The unique presence of the 4-chlorophenyl group in 4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-... enhances its biological activity compared to similar compounds lacking this substituent .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with acylation of phenylalanine using 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, followed by cyclodehydration with ethyl carbonochloridate and 4-methylmorpholine to form the oxazolone intermediate . Critical parameters include stoichiometric control of thionyl chloride during acyl chloride formation and temperature modulation (0–5°C) to minimize side reactions. Yields are highly dependent on purification methods, such as column chromatography with ethyl acetate/hexane gradients . Chlorination steps, if required, may employ FeCl₃ catalysis under inert atmospheres, as seen in analogous sulfanyl benzoic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves sulfanyl and benzyl substituents, with characteristic shifts for aromatic protons (δ 7.2–7.8 ppm) and sulfur-containing groups (δ 2.8–3.5 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., CCDC-1441403) confirms the 1,2,4-benzothiadiazine core and spatial arrangement of the 4-chlorobenzyl group .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 487.02 [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Initial cytotoxicity assays (e.g., MTT or SRB tests) in cancer cell lines evaluate IC₅₀ values . DNA interaction studies employ UV-Vis spectroscopy, fluorescence quenching, and viscometry to assess intercalation or groove-binding modes . Theoretical docking simulations (AutoDock Vina) predict binding affinities to targets like topoisomerase II or β-tubulin .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry, predict electronic properties (HOMO-LUMO gaps), and identify reactive sites for electrophilic substitution . Molecular dynamics simulations model membrane permeability and solubility using logP and polar surface area (PSA) descriptors .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in structural analysis?

Discrepancies in bond lengths or angles (e.g., S–N vs. C–S distances) are addressed by hybrid QM/MM methods, combining DFT with crystallographic data . For bioactivity mismatches, molecular docking is refined using induced-fit models to account for protein flexibility .

Q. What are the mechanistic insights into key reactions like sulfanyl group oxidation?

Oxidation of the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–) proceeds via m-chloroperbenzoic acid (mCPBA) in dichloromethane, monitored by TLC. Kinetic studies reveal a second-order dependence on peroxide concentration . Computational studies identify transition states with partial positive charge on sulfur .

Q. How to optimize regioselectivity in electrophilic substitution reactions?

Directed ortho-metalation (DoM) using lithium hexamethyldisilazide (LiHMDS) at −78°C enhances substitution at the 7-position of the benzothiadiazine ring . Solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., ZnCl₂) further modulate selectivity .

Q. What methods validate the compound's interaction with biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ/kᵈ) to enzymes like carbonic anhydrase . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for DNA binding . Cryo-EM or X-ray co-crystallography provides atomic-resolution insights into target-ligand complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 2
Reactant of Route 2
4-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

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